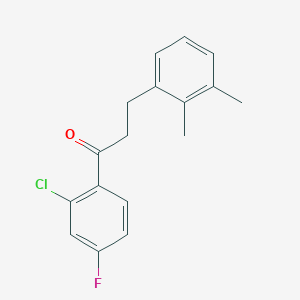

2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone

Beschreibung

2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone is a halogenated aromatic ketone characterized by a propionophenone backbone substituted with chlorine at the 2' position, fluorine at the 4' position, and a 2,3-dimethylphenyl group at the 3-position. For example, 1-(4-chloro-3-fluorophenyl)-2,2-dimethylpropan-1-one (CAS 898766-30-8), a compound with similar substitution patterns, is classified as hazardous under GHS guidelines, requiring strict handling protocols to avoid inhalation or skin contact .

The compound’s halogen and alkyl substituents likely influence its electronic properties, steric bulk, and reactivity. Chlorine and fluorine atoms are electron-withdrawing groups, which could polarize the ketone moiety, while the 2,3-dimethylphenyl group introduces steric hindrance and lipophilicity. Such features are critical in determining applications in pharmaceuticals, agrochemicals, or materials science.

Eigenschaften

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(19)10-16(15)18/h3-5,7-8,10H,6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFMAMDFNXHCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644646 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-16-3 | |

| Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3-(2,3-dimethylphenyl)-4’-fluoropropiophenone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The specific steps are as follows:

Preparation of the Acyl Chloride: The acyl chloride is prepared by reacting the corresponding carboxylic acid with thionyl chloride or oxalyl chloride.

Friedel-Crafts Acylation: The acyl chloride is then reacted with 2,3-dimethylbenzene in the presence of aluminum chloride to form the intermediate ketone.

Halogenation: The intermediate ketone is subjected to halogenation reactions to introduce the chloro and fluoro substituents at the desired positions.

Industrial Production Methods

In an industrial setting, the production of 2’-Chloro-3-(2,3-dimethylphenyl)-4’-fluoropropiophenone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2’-Chloro-3-(2,3-dimethylphenyl)-4’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2’-Chloro-3-(2,3-dimethylphenyl)-4’-fluoropropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2’-Chloro-3-(2,3-dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Steric Effects

The position and type of substituents significantly alter physicochemical properties. For instance:

- 2'-Chloro-3-(2,6-dimethylphenyl)-4'-fluoropropiophenone (): This analog differs in the dimethylphenyl substitution (2,6- vs. 2,3-dimethyl), reducing steric hindrance near the ketone group.

Table 1: Substituent Effects on Key Properties

*Calculated based on formula.

Reactivity and Stability

Halogenated propiophenones often undergo nucleophilic substitution or reduction reactions. The presence of chlorine and fluorine in the target compound may slow hydrolysis compared to non-halogenated analogs. For example, pretilachlor (), a chloroacetamide herbicide, demonstrates stability in aqueous environments due to halogen substitution , suggesting similar resilience in the target molecule.

Biologische Aktivität

2'-Chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone is a synthetic compound with potential biological activities that have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound belongs to the class of substituted propiophenones, which have been studied for their diverse biological effects, including anticancer and antimicrobial properties.

- Molecular Formula : CHClF O

- Molecular Weight : 290.77 g/mol

- CAS Number : 898793-16-3

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Recent research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

Table 1: Anticancer Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| SKBR-3 | ~2.0 | Induction of apoptosis via caspase activation |

| MCF-7 | ~5.0 | Cell cycle arrest at G2/M phase |

| HeLa | ~3.5 | Inhibition of cell proliferation |

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Caspase Activation : The compound promotes the activation of caspase-3, leading to apoptosis in cancer cells .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancerous cells .

- Inhibition of Proliferation : Studies show that treatment with this compound results in reduced viability of cancer cells, indicating its potential as a chemotherapeutic agent .

Case Studies

Several case studies have documented the efficacy of this compound in vitro:

- Study on SKBR-3 Cells : In a controlled experiment, SKBR-3 breast cancer cells were treated with varying concentrations of the compound. Results showed a dose-dependent increase in apoptosis markers after 24 hours of treatment.

- MCF-7 Cell Line Investigation : MCF-7 cells were subjected to treatment with the compound, resulting in significant cell cycle arrest and apoptosis induction at concentrations as low as 5 µM.

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity. The presence of chlorine and fluorine substituents enhances its binding affinity to biological targets, which is essential for its anticancer properties .

Table 2: Structure-Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Chlorine | Increases potency |

| Fluorine | Enhances binding affinity |

| Methyl Groups | Critical for maintaining activity |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2'-chloro-3-(2,3-dimethylphenyl)-4'-fluoropropiophenone, and how should data interpretation be approached?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify substituent patterns (e.g., aromatic protons, chloro/fluoro groups) and confirm molecular symmetry. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight and isotopic patterns. For crystallographic validation, employ X-ray diffraction with refinement tools like SHELXL to resolve structural ambiguities, particularly for sterically hindered substituents . Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) can resolve discrepancies in peak assignments.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Adhere to H303+H313+H333 hazard codes (risk of toxicity via inhalation, skin contact, or ingestion). Use fume hoods , nitrile gloves, and lab coats. Waste must be segregated into halogenated organic containers and processed by certified waste management services to avoid environmental release of persistent fluorinated/chlorinated byproducts . For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent contamination.

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Start with Friedel-Crafts acylation of 2,3-dimethylbenzene with chlorofluoro-propanoyl chloride, using Lewis acids like AlCl₃. Monitor reaction progress via TLC with UV-active spots. Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the ketone intermediate. Recrystallization in ethanol/water mixtures enhances purity. For scale-up, consider flow chemistry to control exothermic reactions and reduce side products like di- or tri-substituted byproducts .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., torsional angles, bond lengths) for this compound be resolved?

- Methodological Answer : Use SHELXL for refinement, applying restraints to bulky substituents (e.g., 2,3-dimethylphenyl) to reduce overfitting. Cross-validate with DFT-optimized geometries (software: Gaussian, ORCA) to identify outliers. For twinned crystals, employ SHELXD for phase determination and Olex2 for model visualization. Publish raw data (e.g., CIF files) to enable peer validation .

Q. What strategies address discrepancies in biological activity data during structure-activity relationship (SAR) studies?

- Methodological Answer : Perform dose-response assays (e.g., IC₅₀) in triplicate to account for variability. Use molecular docking (AutoDock Vina, Schrödinger) to assess binding interactions with target proteins (e.g., α2-adrenoreceptors, given structural analogs like dexmedetomidine ). Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics. Control for metabolite interference (e.g., hydroxylation at the 4'-fluoro position) using LC-MS/MS .

Q. How can degradation products of this compound be identified and mitigated during long-term stability studies?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) and analyze samples via HPLC-DAD/ESI-MS to detect hydrolytic (e.g., dehalogenation) or oxidative (e.g., quinone formation) degradation. Use QbD principles to optimize storage conditions (e.g., argon atmosphere, amber glass vials). For mechanistic insights, employ LC-NMR to characterize transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.